1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine
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Overview
Description
1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 4-chloro-2-(trifluoromethyl)phenyl group
Preparation Methods
The synthesis of 1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs .
Chemical Reactions Analysis
1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Scientific Research Applications
1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: It serves as a ligand in receptor binding studies to understand the interaction of drugs with their targets.
Industrial Applications: This compound is used in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing it to bind to receptor sites and modulate their activity. This interaction can lead to various biological effects, depending on the specific receptor or enzyme targeted .
Comparison with Similar Compounds
1-(4-Chloro-2-(trifluoromethyl)phenyl)piperazine can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)piperazine: Lacks the chloro group, which may affect its reactivity and binding affinity.
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a piperazine ring, leading to different chemical properties and applications.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: A more complex structure with additional functional groups, used in different research contexts.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both chloro and trifluoromethyl groups, which contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C11H12ClF3N2 |
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Molecular Weight |
264.67 g/mol |
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12ClF3N2/c12-8-1-2-10(9(7-8)11(13,14)15)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 |
InChI Key |
CUQNXIWOLXYDER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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